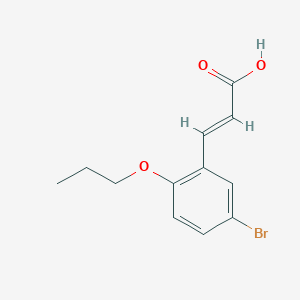
(2E)-3-(5-bromo-2-propoxyphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(5-bromo-2-propoxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a bromine atom, a propoxy group, and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-bromo-2-propoxyphenyl)prop-2-enoic acid typically involves the following steps:
Bromination: The starting material, 2-propoxyphenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Esterification: The brominated product is then esterified with an appropriate esterifying agent such as ethyl chloroformate to form the corresponding ester.
Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Azides, nitriles, or other substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2E)-3-(5-bromo-2-propoxyphenyl)prop-2-enoic acid serves as a building block for the synthesis of more complex molecules. It is used in the preparation of various derivatives and intermediates.
Biology
The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are evaluated for efficacy and safety in preclinical and clinical studies.
Industry
The compound finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It is also used in the synthesis of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(5-bromo-2-propoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-bromo-2-propoxyphenyl)prop-2-enoic acid: Similar structure but with the bromine atom at the 4-position.
(2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acid: Chlorine atom instead of bromine.
(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid: Methoxy group instead of propoxy.
Uniqueness
(2E)-3-(5-bromo-2-propoxyphenyl)prop-2-enoic acid is unique due to the specific positioning of the bromine and propoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Properties
Molecular Formula |
C12H13BrO3 |
|---|---|
Molecular Weight |
285.13 g/mol |
IUPAC Name |
(E)-3-(5-bromo-2-propoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H13BrO3/c1-2-7-16-11-5-4-10(13)8-9(11)3-6-12(14)15/h3-6,8H,2,7H2,1H3,(H,14,15)/b6-3+ |
InChI Key |
WSYPAOZDSOIRRL-ZZXKWVIFSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)Br)/C=C/C(=O)O |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10878195.png)
![(4Z)-4-[(tert-butylamino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B10878196.png)
![9-Ethyl-3-{[4-(pyridin-3-ylmethyl)piperazin-1-YL]methyl}carbazole](/img/structure/B10878198.png)
![N-(4-{[(4-(2-pyridyl)piperazinyl)thioxomethyl]amino}phenyl)acetamide](/img/structure/B10878202.png)
![1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[2-(morpholin-4-yl)phenyl]piperidine-3-carboxamide](/img/structure/B10878211.png)
![1-{2-nitro-4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-1H-benzotriazole](/img/structure/B10878220.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B10878236.png)
![N-[(4-sulfamoylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B10878242.png)
![2-(9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-ylmethyl)-1(2H)-phthalazinone](/img/structure/B10878249.png)
![5-Chloro-4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-methoxybenzoic acid](/img/structure/B10878251.png)
![Bis[2-(4-methylphenyl)-2-oxoethyl] dibenzo[b,d]thiophene-3,7-dicarboxylate 5,5-dioxide](/img/structure/B10878253.png)
![2'-(Benzoyloxy)[1,1'-biphenyl]-2-YL benzoate](/img/structure/B10878256.png)
![4-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoic acid](/img/structure/B10878265.png)
![1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine](/img/structure/B10878272.png)
